molecular formula C8H14O4 B15051163 1,4-Diethoxybut-2-yne-1,4-diol

1,4-Diethoxybut-2-yne-1,4-diol

Cat. No.: B15051163
M. Wt: 174.19 g/mol
InChI Key: QSINFUNOPINNRB-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diol, 1,4-diethoxy- is an organic compound with the molecular formula C8H14O4. It is a derivative of 2-Butyne-1,4-diol, where the hydroxyl groups are replaced by ethoxy groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyne-1,4-diol, 1,4-diethoxy- typically involves the reaction of 2-Butyne-1,4-diol with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Ethyl alcohol

Industrial Production Methods

On an industrial scale, the production of 2-Butyne-1,4-diol, 1,4-diethoxy- follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Butyne-1,4-diol, 1,4-diethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form saturated diols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of 2-butane-1,4-diol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Butyne-1,4-diol, 1,4-diethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various polymers and resins.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Butyne-1,4-diol, 1,4-diethoxy- involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include functional groups such as carbonyls, halides, and unsaturated bonds. The pathways involved in its reactions often include nucleophilic substitution, addition, and elimination mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyne-1,4-diol
  • 1,4-Butanediol
  • 2-Butene-1,4-diol

Comparison

2-Butyne-1,4-diol, 1,4-diethoxy- is unique due to the presence of ethoxy groups, which enhance its solubility in organic solvents and alter its reactivity compared to its parent compound, 2-Butyne-1,4-diol. This modification allows for different applications and reactivity patterns, making it a valuable compound in various chemical processes.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1,4-diethoxybut-2-yne-1,4-diol

InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h7-10H,3-4H2,1-2H3

InChI Key

QSINFUNOPINNRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC(O)OCC)O

Origin of Product

United States

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